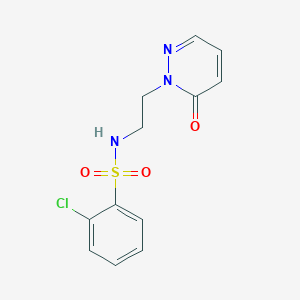
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. This drug has been shown to be effective in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonamide with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a suitable reagent.
Starting Materials
2-chlorobenzenesulfonamide, 2-(6-oxopyridazin-1(6H)-yl)ethylamine
Reaction
To a solution of 2-chlorobenzenesulfonamide (1.0 g, 5.2 mmol) in DMF (10 mL) was added 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1.2 g, 6.2 mmol) and K2CO3 (1.5 g, 10.8 mmol)., The reaction mixture was stirred at room temperature for 24 hours., The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL)., The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure., The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a white solid (1.2 g, 75% yield).
Wirkmechanismus
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide works by inhibiting the activity of Janus Kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines and growth factors. JAKs are involved in the activation of T cells and B cells, which play a critical role in the immune response. By inhibiting JAK activity, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide prevents the activation of these cells, leading to a reduction in inflammation and autoimmune responses.
Biochemische Und Physiologische Effekte
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been shown to have a significant impact on the immune system. It has been demonstrated to reduce the levels of various cytokines and chemokines involved in the inflammatory response. Additionally, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been shown to reduce the number of T cells and B cells in the blood, indicating that it is effective in suppressing the immune response. However, it is important to note that 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can also have negative effects on the immune system, such as increasing the risk of infections.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. Additionally, it has a well-defined mechanism of action and has been extensively studied, making it a reliable tool for studying the immune system. However, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide also has some limitations. It can have negative effects on the immune system, which can complicate the interpretation of experimental results. Additionally, it can be difficult to determine the optimal dose of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide for a given experiment, as the effective dose can vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. One area of research is to investigate the long-term effects of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide on the immune system. This will help to determine the safety and efficacy of this drug for long-term use in treating autoimmune diseases. Additionally, researchers can investigate the potential use of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide in combination with other immunosuppressive drugs to enhance its efficacy. Finally, there is a need to develop new JAK inhibitors that have improved selectivity and reduced side effects compared to 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been extensively studied for its immunosuppressive properties. It has been shown to be effective in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide works by inhibiting the activity of Janus Kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide prevents the activation of T cells and B cells, leading to a reduction in inflammation and autoimmune responses.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c13-10-4-1-2-5-11(10)20(18,19)15-8-9-16-12(17)6-3-7-14-16/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVSIFQPKFPNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)
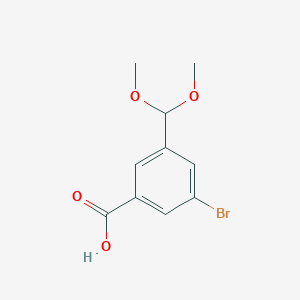
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)
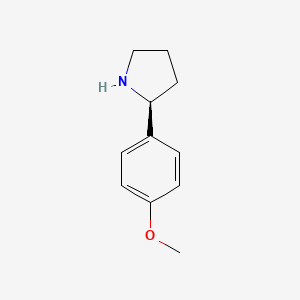
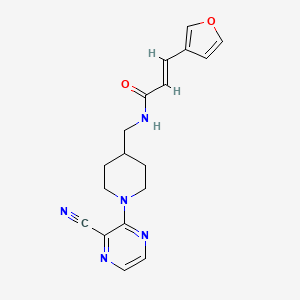
![(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2447509.png)
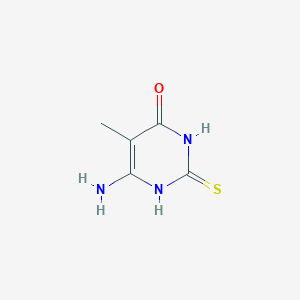
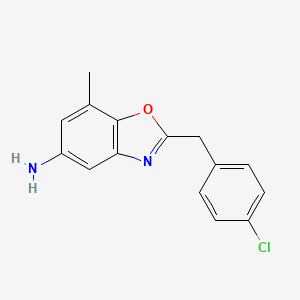
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2447514.png)
![4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2447515.png)
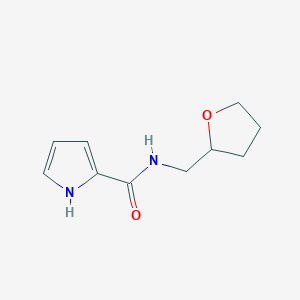
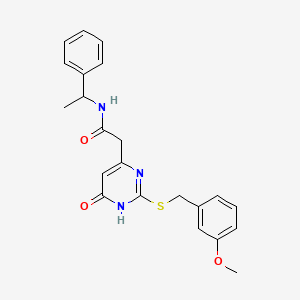
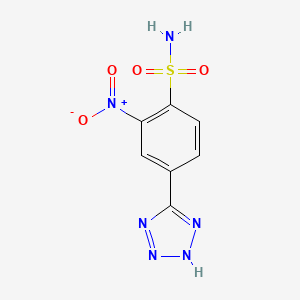
![Ethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2447524.png)